molecular formula C8H7ClO3 B1199019 4-Chloro-2-hydroxyphenylacetic acid CAS No. 82085-61-8

4-Chloro-2-hydroxyphenylacetic acid

Cat. No. B1199019
CAS RN: 82085-61-8
M. Wt: 186.59 g/mol
InChI Key: FTGUQEXOEPUPQG-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxyphenylacetic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 3-chloro-4-hydroxyphenyl group . It is a major chlorinated metabolite of chlorotyrosine . It is also an auxin influx inhibitor .

Scientific Research Applications

  • Enzyme Study in Microbial Degradation : Raju, Kamath, and Vaidyanathan (1988) studied 4-hydroxyphenylacetic acid 3-hydroxylase, a key enzyme in the microbial degradation of phenylalanine, tyrosine, and many aromatic amines, purified from Pseudomonas putida. This research is significant in understanding the microbial pathways for degrading aromatic compounds (Raju, S. G., Kamath, A., & Vaidyanathan, C. S., 1988).

  • Natural Product Synthesis and Analysis : Davis, Watters, and Healy (2005) investigated the synthesis and characterisation of 3-chloro-4-hydroxyphenylacetamide, a new natural product related to 3-chloro-4-hydroxyphenylacetic acid. This highlights the exploration of natural products for potential applications in various fields (Davis, R., Watters, D., & Healy, P., 2005).

  • Application in Electrochemical Analysis : Schöllhorn, Maurice, Flohic, and Limoges (2000) utilized 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a ligand displacement assay for analyzing herbicides. This demonstrates the compound's utility in environmental monitoring and analysis (Schöllhorn, B., Maurice, C., Flohic, G., & Limoges, B., 2000).

  • Biotechnology and Microbial Production : Shen et al. (2021) discussed engineering Escherichia coli to improve the production of 4-Hydroxyphenylacetic acid (4HPAA), demonstrating the biotechnological potential of microbial synthesis for industrial applications (Shen, Y.-P., Liao, Y.-L., Lu, Q., He, X., Yan, Z.-B., & Liu, J.-Z., 2021).

  • Electrochemical Advanced Processes : Flores et al. (2017) researched the degradation of 4-hydroxyphenylacetic acid using electrochemical advanced processes, which is important for environmental cleanup and wastewater treatment (Flores, N., Cabot, P., Centellas, F., Garrido, J., Rodríguez, R., Brillas, E., & Sirés, I., 2017).

  • Medical Applications : Liu et al. (2014) studied 4-Hydroxyphenylacetic acid's effects on lung injury, indicating its potential therapeutic application in pulmonary diseases (Liu, Z.-y., Xi, R., Zhang, Z., Li, W., Liu, Y., Jin, F., & Wang, X., 2014).

properties

IUPAC Name

2-(4-chloro-2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGUQEXOEPUPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231557
Record name 4-Chloro-2-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxyphenylacetic acid

CAS RN

82085-61-8
Record name 4-Chloro-2-hydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082085618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-2-methoxy-benzeneacetic acid (1.4 g), HBr (25 ml), acetic acid (5 ml) were refluxed for 48 h then evaporated under reduced pressure. The residue was azeotroped with toluene and triturated with diethyl ether and isohexane. Yield 0.56 g.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Markus, U Klages, F Lingens - Hoppe-seyler's Zeitschrift fur …, 1982 - europepmc.org
… -hydroxy-, and 4-chloro-2-hydroxyphenylacetic acid by the action of … 4-Chloro-2-hydroxyphenylacetic acid is slowly degraded … and of 4-chloro-2-hydroxyphenylacetic acid are described. …
Number of citations: 4 europepmc.org
IC Yadav, NL Devi, S Singh - Recent Advances in Microbiology, 2013 - researchgate.net
… Initially formed metabolites include 4-chloro-3-hydroxyphenylacetic acid, 3-chloro-4hydroxyphenylacetic acid and 4-chloro-2-hydroxyphenylacetic acid. However, this strain cannot grow …
Number of citations: 4 www.researchgate.net
JC Spain, SF Nishino - Applied and Environmental Microbiology, 1987 - Am Soc Microbiol
A Pseudomonas species able to degrade p-dichlorobenzene as the sole source of carbon and energy was isolated by selective enrichment from activated sludge. The organism also …
Number of citations: 340 journals.asm.org
PY Wang, SW Tsai, TL Chen - Biotechnology and …, 2008 - Wiley Online Library
… chlorophenyl)-hydroxyacetic acid), (R,S)-3-chloromandelic acid ((R,S)-3-chloro-2-hydroxyphenylacetic acid) and (R,S)-4chloromandelic acid ((R,S)-4-chloro-2-hydroxyphenylacetic acid…
Number of citations: 46 onlinelibrary.wiley.com
PY Wang, SW Tsai, TL Chen - Journal of Chemical Technology …, 2008 - Wiley Online Library
… )-hydroxyacetic acid), (R,S)-3-chloromandelic acid ((R,S)-3-chloro-2-hydroxyphen- ylacetic acid) and (R,S)-4-chloromandelic acid ((R,S)-4-chloro-2-hydroxyphenylacetic acid) from Alfa …
Number of citations: 17 onlinelibrary.wiley.com
A MARKUS, U KLAGES, F LINGENS - 1982 - degruyter.com
… Chemical Synthesis of 3-Chloro-4-hydroxy-, 4-Chloro-3-hydroxy- and 4-Chloro-2-hydroxyphenylacetic Acid … acid and of 4-chloro-2-hydroxyphenylacetic acid hydro xy-and 4-chloro-3-…
Number of citations: 9 www.degruyter.com

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